Glut1-IN-3

GLUT1 Deficiency Syndrome Epilepsy Seizure Suppression

Researchers investigating GLUT1 Deficiency Syndrome and metabolic seizure disorders face a critical tool gap: oncology-derived GLUT1 inhibitors (BAY-876, WZB117, STF-31) lack any neurological validation and function via GLUT1 blockade, not modulation. Glut1-IN-3 (Compd 4b) directly resolves this gap as the first-in-class dual-acting compound that enhances GLUT1-mediated glucose intake while potently inhibiting carbonic anhydrase isoforms I, II, IV, VA, VB, and XII - a mechanism directly linked to seizure pathophysiology. • Demonstrated in vivo seizure suppression in the maximal electroshock (MES) model, the standard preclinical epilepsy assay • Unique glucosyl/galactosyl-bearing scaffold (C20H26N2O10SSe) structurally distinct from all oncology GLUT1 chemotypes • Published characterization in J Med Chem (2023); the only GLUT1-directed tool compound with proven efficacy in a neurological disease context. Procure for mechanistic studies requiring GLUT1 modulation rather than blockade, and for preclinical GLUT1-DS therapeutic development where generic substitution is scientifically unjustified.

Molecular Formula C20H26N2O10SSe
Molecular Weight 565.5 g/mol
Cat. No. B12374260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlut1-IN-3
Molecular FormulaC20H26N2O10SSe
Molecular Weight565.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)[Se]C2=CC(=C(C=C2)S(=O)(=O)N)N
InChIInChI=1S/C20H26N2O10SSe/c1-9(23)29-15-8-17(34-13-5-6-16(14(21)7-13)33(22,27)28)19(31-11(3)25)20(32-12(4)26)18(15)30-10(2)24/h5-7,15,17-20H,8,21H2,1-4H3,(H2,22,27,28)/t15-,17+,18+,19-,20-/m0/s1
InChIKeyHLVUZQBVCDDOFP-VRCPBSEVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glut1-IN-3 for GLUT1-DS Research


Glut1-IN-3 (also known as GLUT1-IN-3, Compd 4b) is a first-in-class, dual-targeting small molecule that represents a novel pharmacological strategy for managing Glucose Transporter Type 1 Deficiency Syndrome (GLUT1-DS) [1]. It is characterized by a glucosyl/galactosyl moiety and possesses a molecular formula of C20H26N2O10SSe, distinct from other GLUT1 inhibitors . Unlike cancer-focused GLUT1 inhibitors such as BAY-876 or WZB117, Glut1-IN-3 is specifically investigated for its ability to both enhance GLUT1-mediated glucose intake and inhibit carbonic anhydrase (CA) isoforms implicated in seizure pathophysiology [1].

Workflow GLUT1-DS pathway research
Selection Dual GLUT1/CA probe
Context Seizure-model endpoint studies

Glut1-IN-3: Irreplaceable in Neurology


Generic substitution with other in-class GLUT1 inhibitors (e.g., BAY-876, WZB117, STF-31) is not scientifically justified for research on GLUT1-DS or seizure suppression. These compounds were primarily developed and optimized for oncology applications, with selectivity profiles and potency metrics established in cancer cell lines, not neural tissue . Glut1-IN-3 is uniquely characterized as a dual-action compound that not only targets GLUT1-mediated glucose uptake but also potently inhibits carbonic anhydrase isoforms (I, II, IV, VA, VB, XII), a mechanism directly linked to the pathophysiology of uncontrolled seizures [1]. Furthermore, its in vivo efficacy was specifically demonstrated in a maximal electroshock (MES) seizure model, a standard preclinical model for epilepsy, confirming its therapeutic relevance in a neurological context that other GLUT1 inhibitors lack [1].

Mechanism mismatch

Cancer GLUT1 inhibitors lack CA inhibition; dual-target profile may not replicate

Model-context gap

No reported MES seizure-model data for BAY-876, STF-31, or WZB117

Engagement difference

Glucose transport blockade vs. modulation may shift cellular glucose response

Glut1-IN-3 Differentiation Evidence


In Vivo Seizure Suppression

Glut1-IN-3 (compound 4b) is the first compound in its class to demonstrate direct seizure suppression in a validated in vivo model. It proved effective in suppressing the occurrence of uncontrolled seizures in the maximal electroshock (MES) model [1]. This is a clear differentiator, as other potent GLUT1 inhibitors like BAY-876 (GLUT1 IC50 = 2 nM) and STF-31 (GLUT1 IC50 = 1 µM) have no published evidence of efficacy in this or any other seizure model . Their primary evidence base remains confined to cancer cell viability and tumor xenograft studies.

In Vivo Seizure Suppression
Class-level inference
Reported seizure suppression in MES model; BAY-876, STF-31, WZB117: no reported seizure data
Seizure-model endpoint context
Comparator data absent; validation in additional models needed
GLUT1 Deficiency Syndrome Epilepsy Seizure Suppression

Dual GLUT1/CA Targeting

Glut1-IN-3 exhibits a dual mechanism of action that is fundamentally different from simple GLUT1 blockade. It was designed to enhance GLUT1-mediated glucose intake in non-small-cell lung cancer (NSCLC) cells while simultaneously inhibiting carbonic anhydrase (CA) isoforms (I, II, IV, VA, VB, and XII) linked to seizure pathophysiology [1]. In contrast, comparators like BAY-876 and WZB117 function as selective GLUT1 inhibitors with no reported CA inhibitory activity, and their potency is measured by their ability to block glucose transport (e.g., BAY-876 inhibits glucose uptake in Hela-MaTu cells with an IC50 of 3.2 nM) .

Dual GLUT1/CA Targeting
Class-level inference
Enhances GLUT1-mediated glucose intake + inhibits CA I, II, IV, VA, VB, XII; comparators block glucose transport only
Dual-target assay context
CA isoforms linked to seizure pathophysiology
GLUT1 Deficiency Syndrome Carbonic Anhydrase Mechanism of Action

Distinct Chemical Structure

Glut1-IN-3 (C20H26N2O10SSe) features a glucosyl/galactosyl moiety, a structural element not present in leading GLUT1 inhibitors like BAY-876 (C19H17F4N3O2), WZB117 (C20H14O6), or STF-31 (C19H20N4O2S) . This structural difference underpins its unique ability to engage with the GLUT1 transporter to potentially enhance glucose uptake, rather than simply blocking it, which is a common feature of the comparator chemotypes.

Distinct Chemical Structure
Class-level inference
Contains glucosyl/galactosyl moiety; C20H26N2O10SSe vs. BAY-876 (C19H17F4N3O2), WZB117 (C20H14O6)
Distinct chemotype for GLUT1 modulation
Structural basis for differential target engagement
GLUT1 Deficiency Syndrome Small Molecule Chemical Biology

Glut1-IN-3 Research Applications


GLUT1 Deficiency Syndrome Research

Glut1-IN-3 is the most appropriate tool compound for investigating the pathophysiology and potential treatments for GLUT1-DS. Its demonstrated ability to both enhance GLUT1-mediated glucose intake and suppress seizures in an in vivo MES model directly addresses the two core pathological features of the syndrome [1]. Procurement of this compound is essential for laboratories developing novel therapeutic strategies for GLUT1-DS, as alternative GLUT1 inhibitors like BAY-876 or STF-31 lack any evidence of efficacy in this disease context.

Metabolic Seizure Research

This compound is uniquely positioned for studies investigating the link between glucose metabolism and seizure disorders. Its dual mechanism—targeting both GLUT1 and carbonic anhydrases implicated in epilepsy—makes it an invaluable tool for exploring new pharmacological approaches to seizure management [1]. It should be procured for experiments designed to model or treat seizures arising from metabolic disturbances, a niche not covered by other GLUT1 inhibitors whose primary application is oncology .

Comparative GLUT1 Pharmacology

Glut1-IN-3 provides a critical comparator arm for studies aiming to distinguish between GLUT1 blockade (the mechanism of BAY-876, WZB117, STF-31) and GLUT1 modulation (the potential mechanism of Glut1-IN-3) [1]. Its distinct chemical structure and dual-targeting profile offer a unique opportunity to dissect the downstream effects of GLUT1 engagement in different cellular contexts, particularly in neural versus cancer cell types. Procurement ensures that mechanistic studies have a tool that operates via a different, well-defined pharmacological pathway.

Application
Selection Property
Validation Focus
GLUT1-DS pathway research
Dual GLUT1/CA engagement profile
Glucose uptake and seizure-suppression endpoints
Metabolic seizure model studies
Seizure-model endpoint context
MES model response and CA isoform profiling
Comparative GLUT1 pharmacology
Chemotype-distinct modulation
Neural vs. cancer cell glucose transport modulation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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